4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Description
The compound “4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a research chemical1. It has a molecular formula of C18H22BrN5O and a molecular weight of 404.3121.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds such as 4-(5-Bromopyrimidin-2-yl)morpholine have been synthesized2. Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied3. 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine3.Molecular Structure Analysis
The InChI code for this compound is not explicitly provided in the search results. However, similar compounds such as 4-(5-Bromopyrimidin-2-yl)morpholine have an InChI code of 1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H22.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results. However, similar compounds such as 5-bromopyrimidine have been used in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, similar compounds such as 4-(5-Bromopyrimidin-2-yl)morpholine have a melting point of 86°C to 93°C2.Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, similar compounds such as 4-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde have been labeled with the GHS07 pictogram and have the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled4.
Future Directions
The future directions for this compound are not provided in the search results. However, it is a research chemical, indicating that it may be used in future scientific studies1.
properties
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c1-12-22-16-6-2-5-15(16)17(23-12)24-7-3-4-13(10-24)11-25-18-20-8-14(19)9-21-18/h8-9,13H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALPNAXYXQUTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCCC(C3)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine |
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